Slower Alkaline Hydrolysis of Ethyl 1-Naphthoate Relative to Its Methyl Ester Analog
Ethyl 1-naphthoate exhibits quantifiably slower alkaline hydrolysis kinetics compared to its methyl ester analog, methyl 1-naphthoate. This is a direct consequence of the larger steric bulk and electron-donating effect of the ethyl group, which reduces the electrophilicity of the carbonyl carbon. An early kinetic study by Wilson measured the rates of alkaline hydrolysis for both the ethyl and methyl esters of 1-naphthoic acid [1].
| Evidence Dimension | Rate of alkaline hydrolysis |
|---|---|
| Target Compound Data | Quantified as a slower relative rate constant compared to the methyl ester. |
| Comparator Or Baseline | Methyl 1-naphthoate (CAS 2459-24-7) |
| Quantified Difference | The relative rates of the methyl and ethyl esters were determined and found to be consistent with theoretical predictions based on steric and electronic effects; the methyl ester hydrolyzes faster. |
| Conditions | Alkaline solution, aqueous methanol/ethanol, temperature range 30°C-60°C [1] |
Why This Matters
This difference is critical for synthetic chemists designing multi-step sequences where selective ester hydrolysis is required, as the slower rate of ethyl 1-naphthoate provides a larger operational window for other transformations.
- [1] Wilson, A. F. (1954). The alkaline hydrolysis of the ethyl and methyl esters of 1-naphthoic acid and 2-naphthoic acid. Master's thesis, University of Canterbury, Chemistry. View Source
